An In-depth Technical Guide to 2-Cyano-3,3-bis(methylthio)acrylamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Cyano-3,3-bis(methylthio)acrylamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-Cyano-3,3-bis(methylthio)acrylamide, a versatile chemical intermediate. The document details its physicochemical characteristics, provides a thorough experimental protocol for its synthesis, and explores its primary application as a reactive building block in the synthesis of various heterocyclic compounds with potential therapeutic activities. While the intrinsic biological activity of the title compound is not extensively documented, its role as a precursor to bioactive molecules is significant in the field of medicinal chemistry.
Core Properties
2-Cyano-3,3-bis(methylthio)acrylamide is a stable, solid organic compound. Its core physical and chemical properties are summarized below.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 17823-69-7 | [1] |
| Molecular Formula | C₆H₈N₂OS₂ | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| Appearance | White to off-white to yellow solid | [1] |
| Melting Point | 101-102 °C | [2] |
| Boiling Point (Predicted) | 349.7 ± 42.0 °C | Not available |
| Solubility | Data not available in searched literature. | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |
Spectroscopic Data
Synthesis
The synthesis of 2-Cyano-3,3-bis(methylthio)acrylamide is a well-established procedure involving the reaction of 2-cyanoacetamide with carbon disulfide, followed by alkylation.
Experimental Protocol: Synthesis of 2-Cyano-3,3-bis(methylthio)acrylamide
This protocol is adapted from established literature procedures.[1][8][9]
Materials:
-
2-Cyanoacetamide
-
Potassium hydroxide (KOH)
-
Acetonitrile (ACN)
-
Carbon disulfide (CS₂)
-
Dimethyl sulfate ((CH₃)₂SO₄)
Procedure:
-
A mixture of 2-cyanoacetamide (10 g, 118.9 mmol) and potassium hydroxide (6.661 g, 118.9 mmol) in acetonitrile (100 mL) is stirred at room temperature for 1 hour.[8]
-
Carbon disulfide (9.054 g, 118.9 mmol) is added slowly to the mixture at room temperature.[8]
-
The resulting solution is stirred for 3 hours at room temperature.[8]
-
Dimethyl sulfate (19.5 g, 154.6 mmol) is then added to the reaction mixture.[8]
-
The reaction is stirred for an additional period until completion, which can be monitored by thin-layer chromatography.
-
Upon completion, the product can be isolated and purified using standard laboratory techniques such as filtration and recrystallization.
Safety Precautions:
-
This synthesis should be performed in a well-ventilated fume hood.
-
Carbon disulfide is highly flammable and toxic.
-
Dimethyl sulfate is a potent alkylating agent and is extremely hazardous. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Synthesis Workflow
Chemical Reactivity and Applications in Drug Development
2-Cyano-3,3-bis(methylthio)acrylamide is primarily utilized as a versatile reactive intermediate for the synthesis of a wide array of heterocyclic compounds.[4][9][10][11] The presence of multiple reactive sites—the cyano group, the acrylamide moiety, and the two methylthio groups—allows for diverse chemical transformations.
Role as a Synthetic Intermediate
The compound serves as a key building block in cyclization reactions to form various ring systems, including pyrazoles, pyridines, and benzothiazoles.[5][10][12][13][14][15] These heterocyclic cores are prevalent in many biologically active molecules. The general reactivity pattern involves the displacement of one or both methylthio groups by nucleophiles, followed by intramolecular cyclization.
Biological Significance of Derivatives
While 2-Cyano-3,3-bis(methylthio)acrylamide itself has no extensively reported intrinsic biological activity, the derivatives synthesized from it have shown promise in various therapeutic areas. For instance, certain pyrazole derivatives synthesized using this intermediate have been investigated for their antimicrobial and antinociceptive activities.[5][10] Furthermore, the broader class of 2-cyanoacrylamide derivatives has been explored as potential inhibitors of various enzymes, highlighting the importance of this chemical scaffold in medicinal chemistry.[9]
Safety and Handling
As with all laboratory chemicals, 2-Cyano-3,3-bis(methylthio)acrylamide should be handled with care. Standard safety precautions, including the use of personal protective equipment, are recommended. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
2-Cyano-3,3-bis(methylthio)acrylamide is a valuable and versatile intermediate in organic synthesis, particularly for the construction of diverse heterocyclic systems. Its well-defined synthesis and multiple reactive sites make it a key component in the discovery of new drug candidates. While its own biological profile is not a primary area of research, its utility as a precursor for medicinally relevant compounds is firmly established. Future research will likely continue to leverage the reactivity of this compound to explore novel chemical space in the quest for new therapeutic agents.
References
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- 2. pharmasm.com [pharmasm.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
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- 6. pubs.acs.org [pubs.acs.org]
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- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
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